molecular formula C20H18IN B2714616 2-(2-[1,1'-Biphenyl]-4-ylvinyl)-1-methylpyridinium iodide CAS No. 1025707-65-6

2-(2-[1,1'-Biphenyl]-4-ylvinyl)-1-methylpyridinium iodide

Cat. No.: B2714616
CAS No.: 1025707-65-6
M. Wt: 399.275
InChI Key: CKPRYEWECLOOAC-JRUHLWALSA-M
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Description

2-(2-[1,1'-Biphenyl]-4-ylvinyl)-1-methylpyridinium iodide is a pyridinium-based ionic compound featuring a conjugated biphenyl-vinyl substituent. Applications may span organic electronics, sensors, and biological imaging, depending on substituent effects .

Properties

IUPAC Name

1-methyl-2-[(E)-2-(4-phenylphenyl)ethenyl]pyridin-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N.HI/c1-21-16-6-5-9-20(21)15-12-17-10-13-19(14-11-17)18-7-3-2-4-8-18;/h2-16H,1H3;1H/q+1;/p-1/b15-12+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPRYEWECLOOAC-JRUHLWALSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)C3=CC=CC=C3.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)C3=CC=CC=C3.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-[1,1’-Biphenyl]-4-ylvinyl)-1-methylpyridinium iodide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-[1,1’-Biphenyl]-4-ylvinyl)-1-methylpyridinium iodide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nitration: Nitro-biphenyl derivatives

    Sulfonation: Sulfonyl-biphenyl derivatives

    Halogenation: Halogenated biphenyl derivatives

    Nucleophilic Substitution: Substituted pyridinium salts

    Oxidation: Epoxides

    Reduction: Alkanes

Mechanism of Action

The mechanism of action of 2-(2-[1,1’-Biphenyl]-4-ylvinyl)-1-methylpyridinium iodide involves its interaction with biological membranes and molecular targets:

Comparison with Similar Compounds

Structural and Electronic Properties

The table below summarizes key properties of structurally related pyridinium derivatives:

Compound Name Substituent Absorption λmax (nm) Emission λmax (nm) Molar Extinction Coefficient (cm⁻¹M⁻¹) Quantum Yield Applications
4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide Dimethylamino-phenyl 475 (MeOH) 605 (MeOH) 45,000 (MeOH) Moderate Mitochondrial imaging, NLO materials
2-[(E)-2-(4-Ethoxyphenyl)ethenyl]-1-methylpyridinium iodide Ethoxyphenyl Not reported Not reported Not reported N/A NLO (ineffective due to centrosymmetry)
(E)-4-(4-(Diphenylamino)styryl)-1-methylpyridinium iodide (DPASPI) Diphenylamino-phenyl Not reported Strong red emission Not reported High Red-light-emitting hybrid materials
trans-4-[2-(1-Ferrocenyl)vinyl]-1-methylpyridinium iodide Ferrocenyl Not reported Not reported Not reported N/A Electrochemistry, sensors

Key Observations :

  • Electron-Donating Groups: The dimethylamino group in enhances donor-acceptor strength, leading to strong absorption/emission and applications in bioimaging. The biphenyl group in the target compound likely extends conjugation, red-shifting absorption compared to smaller substituents.
  • Steric and Symmetry Effects: The ethoxyphenyl derivative crystallizes in a centrosymmetric space group, rendering it NLO-inactive.
  • Luminescence: DPASPI exhibits high quantum yields in hybrid materials due to diphenylamino’s strong electron-donating capacity. The biphenyl analog may show similar efficiency if conjugation stabilizes excited states.

Biological Activity

2-(2-[1,1'-Biphenyl]-4-ylvinyl)-1-methylpyridinium iodide (CAS No. 1025707-65-6) is a synthetic organic compound belonging to the class of styrylpyridinium salts. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial applications and as a molecular probe in biological systems. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C20H18IN, with a molecular weight of approximately 399.28 g/mol. The compound features a biphenyl group linked to a pyridinium ion through a vinyl bridge, suggesting potential aromatic and π-conjugated characteristics that may influence its biological interactions.

The biological activity of this compound primarily revolves around its interaction with cellular membranes and molecular targets:

  • Membrane Disruption : The compound can insert into lipid bilayers, leading to membrane destabilization and increased permeability. This property is critical for its potential antimicrobial effects as it can disrupt microbial cell membranes.
  • Molecular Interactions : It may interact with specific proteins and enzymes, inhibiting their function and resulting in various cellular effects. This includes interference with signaling pathways related to cell growth and apoptosis.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study highlighted the ability of styrylpyridinium salts to disrupt microbial cell membranes, suggesting that this compound may have similar capabilities.

Table 1: Antimicrobial Activity of Styrylpyridinium Salts

Compound NameActivity TypeReference
This compoundPotential Antimicrobial
(E)-4-(1H-indol-3-ylvinyl)-N-methylpyridinium iodideAntimicrobialWang et al.
2-(2-Furanyl)-1-methylpyridinium iodideAntimicrobialFigarola et al.

Case Studies

Although detailed case studies specifically involving this compound are scarce, the following examples illustrate the relevance of similar compounds:

  • Study on Styrylpyridinium Derivatives : A study demonstrated that derivatives with similar structures could effectively inhibit bacterial growth by disrupting membrane integrity. The findings suggested that the presence of aromatic groups enhances membrane interaction and permeabilization.
  • Mitochondrial Effects : Research on related pyridinium compounds indicated their role as mitochondrial uncouplers, which could lead to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells .

Comparative Analysis

The biological activity of this compound can be compared to other styrylpyridinium salts:

Table 2: Comparison of Biological Activities

Compound NameBiological ActivityMechanism
This compoundPotential AntimicrobialMembrane disruption
2-(2-Furanyl)-1-methylpyridinium iodideAntimicrobialMembrane disruption
(E)-4-(1H-indol-3-ylvinyl)-N-methylpyridinium iodideApoptoticMitochondrial uncoupling

Q & A

Q. What are the recommended synthetic routes for preparing 2-(2-[1,1'-Biphenyl]-4-ylvinyl)-1-methylpyridinium iodide, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via quaternization of pyridine derivatives with alkyl iodides. A common approach involves reacting 4-vinylbiphenyl precursors with 1-methylpyridinium iodide under reflux in polar aprotic solvents (e.g., methanol or acetonitrile). Evidence from analogous pyridinium iodides suggests that yields (typically 60–80%) depend on reaction time, stoichiometry, and solvent purity . For optimization, use anhydrous conditions and inert atmospheres to minimize side reactions. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) is critical to achieve >95% purity .

Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm vinyl and aromatic proton environments. The biphenyl moiety should show distinct coupling patterns (e.g., doublets for vinyl protons at δ 6.5–7.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a methanol/water mobile phase (65:35) buffered to pH 4.6 for retention time consistency .
  • Mass Spectrometry : Electrospray ionization (ESI-MS) in positive ion mode should detect the molecular ion peak at m/z 366.246 (calculated for C20_{20}H18_{18}IN+^+) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (H313/H319) .
  • Ventilation : Use fume hoods to avoid inhalation of iodide vapors during synthesis.
  • Waste Disposal : Neutralize residues with sodium thiosulfate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How does the photophysical behavior of this compound compare to structurally related styrylpyridinium dyes, and what experimental setups are suitable for studying its fluorescence properties?

  • Methodological Answer : Styrylpyridinium derivatives exhibit solvatochromic shifts due to intramolecular charge transfer. For this compound:
  • UV-Vis Spectroscopy : Measure absorbance in solvents of varying polarity (e.g., dichloromethane vs. DMSO). Expect λmax_{\text{max}} ~450–480 nm, with molar extinction coefficients >104^4 L·mol1^{-1}·cm1^{-1} .
  • Fluorescence Quenching Studies : Use iodide ions or electron-deficient quenchers to probe excited-state interactions. Time-resolved fluorescence decay assays (e.g., time-correlated single-photon counting) can quantify quenching constants .

Q. What strategies can resolve contradictions in reported crystal structure data for similar pyridinium iodide derivatives?

  • Methodological Answer : Discrepancies in dihedral angles (e.g., biphenyl vs. pyridinium ring orientations) often arise from packing effects. To resolve this:
  • Single-Crystal X-ray Diffraction (SC-XRD) : Collect data at low temperatures (100 K) to minimize thermal motion artifacts. Compare with literature values for analogous compounds (e.g., 45.78° dihedral angle in 1-(4-methylbenzylideneamino)pyridinium iodide ).
  • Density Functional Theory (DFT) : Optimize gas-phase geometries using B3LYP/6-31G(d) to distinguish intrinsic vs. crystal-packing influences .

Q. How does the compound’s stability vary under oxidative or hydrolytic conditions, and what degradation products should be monitored?

  • Methodological Answer :
  • Oxidative Stability : Expose to H2 _2O2_2 (3% v/v) in aqueous buffer (pH 7.4) at 37°C. Monitor via HPLC for biphenyl aldehyde byproducts (retention time ~8–10 min) .
  • Hydrolytic Stability : Test in acidic (0.1 M HCl) and basic (0.1 M NaOH) media. LC-MS can detect demethylation products (e.g., loss of CH3_3 from pyridinium, m/z 352.215) .

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